molecular formula C50H72N16O22S2 B1215172 Bleomycin acid CAS No. 37364-66-2

Bleomycin acid

Cat. No. B1215172
CAS RN: 37364-66-2
M. Wt: 1313.3 g/mol
InChI Key: MRNLLBXPSWMYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bleomycin is a mixture of cytotoxic glycopeptide antibiotics isolated from a strain of Streptomyces verticillus . It is used in combination chemotherapy regimens to treat various malignancies .


Synthesis Analysis

Bleomycin analogues have been developed over the past decades, with the aim of improving antitumor activity and/or reducing lung toxicity . The biosynthetic studies of bleomycins have greatly expedited the process to achieve such goals .


Molecular Structure Analysis

The main components of Bleomycin are bleomycins A2 and B2 . The structure of bleomycin has been supported by crystal X-ray analysis and also by the chemical synthesis of pyrimidoblamic acid .


Chemical Reactions Analysis

Bleomycin’s DNA-cleaving actions are dependent on oxygen and metal ions . A ratiometric fluorescence assay for bleomycin has been designed based on Cu2±triggered fluorogenic reactions coupled with nanoparticle-mediated autocatalytic reactions .


Physical And Chemical Properties Analysis

Bleomycin is a polar cytotoxic agent, which is a mixture of complexing congeners with relatively high molecular mass . This creates an added challenge in regard to its detection via electrospray mass spectrometry .

Scientific Research Applications

Oncology

Field

Oncology

Methods

It is administered intravenously, intramuscularly, or directly into the tumor. Dosage and administration schedules vary based on cancer type and patient condition .

Results

Bleomycin is effective in treating several types of cancers, including Hodgkin’s lymphoma and testicular cancer, often as part of combination chemotherapy regimens .

Gene Therapy

Field

Genetic Research

Methods

Applied via microinjection or electroporation, it enhances the uptake of genetic material into the cells.

Results

Studies have shown improved efficiency in gene transfer and expression in various cell types .

Immunotherapy

Field

Immunology

Methods

It is used intralesionally to enhance local immune reactions against tumor cells.

Results

Clinical trials have indicated a reduction in tumor size and improved patient outcomes when combined with other immunotherapeutic agents .

Dermatology

Field

Dermatology

Methods

It is injected intralesionally into the affected skin areas.

Results

Significant clearance of warts and local control of skin cancers have been reported, with minimal side effects .

Pulmonary Fibrosis Research

Field

Respiratory Medicine

Methods

Administered intratracheally or via inhalation to induce lung fibrosis in rodents.

Results

This model has led to the discovery of potential therapeutic targets and treatments for pulmonary fibrosis .

Anti-inflammatory Studies

Field

Pharmacology

Methods

Used in conjunction with other anti-inflammatory agents in animal models.

Results

Reduction in inflammatory cytokines and improvement in fibrotic conditions have been observed, suggesting potential therapeutic applications .

These applications demonstrate the versatility of Bleomycin acid in various scientific and medical fields, contributing significantly to research and therapeutic strategies.

Management of Malignant Pleural Effusion

Field

Pulmonology

Methods

It is administered directly into the pleural space through a chest tube or during thoracoscopy.

Results

This application often results in improved respiratory function and reduced symptoms in patients .

Treatment of Head and Neck Malignancies

Field

Otolaryngology

Methods

The compound is administered intravenously, targeting the affected tissues.

Results

It has shown efficacy in reducing tumor size and improving survival rates in patients .

Management of Testicular Tumors

Field

Urology

Methods

It is often used in combination with other chemotherapy agents like cisplatin and etoposide.

Results

High cure rates are reported, especially in combination therapy protocols .

Antitumor Activity Against Lymphomas

Field

Hematology

Methods

It is included in chemotherapy regimens, administered intravenously or intramuscularly.

Results

It contributes to high remission rates in lymphoma patients .

Research in Antitumor Mechanisms

Field

Molecular Biology

Methods

Studies involve in vitro assays to observe the effects of bleomycin on cancer cell lines.

Results

Insights into the drug’s mechanism of action have been gained, informing better therapeutic strategies .

Combination with Radiotherapy

Field

Radiation Oncology

Methods

The drug is administered prior to radiation sessions to sensitize tumor cells.

Results

This combination has been shown to improve treatment outcomes and increase survival rates .

Safety And Hazards

Bleomycin is recommended to be administered under the supervision of a qualified physician experienced in the use of cancer chemotherapeutic agents . Its use is associated with dose-dependent lung toxicity and potential incidence of lung fibrosis .

Future Directions

Efforts have been devoted to develop novel bleomycin analogues, for seeking of drug leads with improved antitumor activity and/or reduced lung toxicity . The discovery and development of microbial bleomycin analogues, especially those derived from engineered biosynthesis, are highlighted .

properties

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNLLBXPSWMYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H72N16O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031986
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bleomycin acid

CAS RN

37364-66-2
Record name Bleomycinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37364-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bleomycinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bleomycin acid
Reactant of Route 2
Reactant of Route 2
Bleomycin acid
Reactant of Route 3
Bleomycin acid
Reactant of Route 4
Bleomycin acid
Reactant of Route 5
Bleomycin acid
Reactant of Route 6
Bleomycin acid

Citations

For This Compound
34
Citations
EA Sausville, RW Stein, J Peisach, SB Horwitz - Biochemistry, 1978 - ACS Publications
Materials and Methods Enzymes and Reagents. Fe (NH4) 2 (S04) 2'6H20 and Fe (NH4)(S04) 2'12H20 (Mallinkrodt analytical reagents) were sources of Fe (II) and Fe (IlI), respectively. …
Number of citations: 432 pubs.acs.org
A Aszalos, J Crawford, P Vollmer, N Kantor… - Journal of …, 1981 - Elsevier
… Some minor components such as bleomycin acid, demethylbleomycin-A2, and bleomycin B4 also are present. Among these minor components, bleomycin B4 is the most toxic (5). The …
Number of citations: 37 www.sciencedirect.com
GK Shiu, TJ Goehl, WH Pitlick - Journal of Pharmaceutical Sciences, 1979 - Elsevier
A rapid and specific method for the determination of bleomycin A 2 is described. A 50-μl aliquot of 20% trichloroacetic acid was added to 200 μl of plasma. The sample was vortexed and …
Number of citations: 32 www.sciencedirect.com
SM Sebti, JC Deleon, LT Ma, SM Hecht… - Biochemical …, 1989 - Elsevier
… BAPP, TLM SIOb, dgBLM AZ and bleomycin acid were incubated with rabbit lung BLM hydrolase for different lengths of time, and the reaction mixtures were analyzed by HSLC as …
Number of citations: 17 www.sciencedirect.com
NJ Oppenheimer, LO Rodriguez, SM Hecht - Biochemistry, 1979 - ACS Publications
Norman J. Oppenheimer,* Luis O. Rodriguez, 1 and Sidney M. Hecht § abstract:* H NMR spectral studies at 360 MHz have been conducted on bleomycin, a modified bleomycin, and …
Number of citations: 89 pubs.acs.org
DS Alberts, HSG Chen, R Liu, KJ Himmelstein… - Cancer Chemotherapy …, 1978 - Springer
… There is no cross-immunoreactivity with the bleomycin acid nucleus (Strong et al., 1977). On the basis of this specificity and its good correlation with existing microbiologic …
Number of citations: 95 link.springer.com
JW Lightbown, JMC Gutteridge, D Shute - Journal of Biological …, 1981 - Elsevier
" I'tle\V. tt. O. Expert (. ommitte~. on Biological Standardization (197 t) requested that inf {) rmarion b (.-gathered from national control authorities on the need ti) r an in~ ern,~-rional …
Number of citations: 9 www.sciencedirect.com
MT Kuo - 1973 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 1 search.proquest.com
M Haresaku, M Muramatsu, T Matsushima… - … and Related Subjects, 1984 - Elsevier
Number of citations: 2
Y Hashimoto, K Shudo - Mutation Research/Environmental Mutagenesis …, 1984 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.